molecular formula C10H11N3O B15049923 1-(2-methoxyphenyl)-1H-pyrazol-4-amine

1-(2-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B15049923
M. Wt: 189.21 g/mol
InChI Key: MWEMMPVTSLYDJE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound built on a pyrazole scaffold, a privileged structure in medicinal and agricultural chemistry known for its versatile biological activities. As a 5-aminopyrazole derivative, it serves as a key synthetic intermediate for constructing more complex heterocyclic systems. While the specific biological data for this compound may be limited, its core structure is of significant interest in multiple research fields. Pyrazole derivatives are extensively investigated for their potent effects against infectious diseases. Recent studies highlight that novel pyrazole-thiazoline hybrids exhibit potent activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, demonstrating greater potency than the standard drug benznidazole . Furthermore, the 5-aminopyrazole structure is a recognized precursor in developing compounds with trypanocidal activity, often acting by inhibiting crucial parasite enzymes like cysteine proteases . In agrochemical research, incorporating a pyrazole ring into molecular designs is a common strategy for discovering new active ingredients. For instance, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown exceptional herbicidal activity, outperforming established commercial products in inhibiting the root growth of model plants like A. thaliana . The structural features of this compound, including the 2-methoxyphenyl substituent and the 4-amino group, make it a valuable building block for synthetic chemists exploring structure-activity relationships (SAR) in these and other areas, such as antiviral development . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-methoxyphenyl)pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3

InChI Key

MWEMMPVTSLYDJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)N

Origin of Product

United States

The Chemical Compound: 1 2 Methoxyphenyl 1h Pyrazol 4 Amine

General Principles of Pyrazole (B372694) Ring Construction

The most fundamental and widely employed method for constructing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction, famously known as the Knorr pyrazole synthesis, provides a versatile and straightforward route to a wide array of substituted pyrazoles.

The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring.

Alternative precursors to 1,3-dicarbonyls can also be utilized, expanding the scope of pyrazole synthesis. These include:

α,β-Unsaturated ketones and aldehydes: Reaction with hydrazines yields pyrazolines, which can be subsequently oxidized to pyrazoles.

β-Ketonitriles: These compounds react with hydrazines to form 3- or 5-aminopyrazoles, depending on the substitution pattern and reaction conditions. chim.it

Alkynes: Cycloaddition reactions between alkynes and diazo compounds also afford pyrazoles.

The choice of precursors is critical as it dictates the substitution pattern on the final pyrazole ring. For the synthesis of a C4-substituted pyrazole, the 1,3-dicarbonyl equivalent must possess a suitable functional group or a precursor at the C2 position (which corresponds to the C4 position of the resulting pyrazole).

Strategic Approaches for the Introduction of the 1-(2-Methoxyphenyl) Moiety

The introduction of the 1-(2-methoxyphenyl) group can be achieved through two primary strategies: either by using (2-methoxyphenyl)hydrazine (B95994) as a building block in the initial ring formation or by N-arylation of a pre-formed pyrazole ring.

The most direct approach involves the condensation of (2-methoxyphenyl)hydrazine with a suitable three-carbon building block already containing the C4-amino group or a precursor. This method offers the advantage of establishing the N1-substituent in a single, regioselective step. The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds is influenced by the electronic and steric nature of the substituents and the reaction conditions.

Methods for N1-Arylation of Pyrazole Derivatives

In cases where the desired pyrazole core is more accessible without the N1-substituent, post-synthetic N-arylation provides a powerful alternative. Several cross-coupling methodologies are available for this transformation.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a pyrazole with an aryl halide, such as 2-bromoanisole (B166433) or 2-iodoanisole. The reaction typically requires high temperatures and a base. Modern modifications often include the use of ligands like L-proline to facilitate the reaction under milder conditions. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more recent and often more efficient method for N-arylation. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple the pyrazole with an aryl halide or triflate. This method generally offers a broader substrate scope and milder reaction conditions compared to the Ullmann condensation. mdpi.com

The selection of the appropriate N-arylation method depends on the specific pyrazole substrate, the nature of the arylating agent, and the functional groups present in the molecule.

Table 1: Comparison of N1-Arylation Methods

Method Catalyst Coupling Partner Typical Conditions Advantages Disadvantages
Ullmann Condensation Copper (e.g., CuI, Cu₂O) Aryl Halide (I, Br) High temperature, Base (e.g., K₂CO₃) Cost-effective catalyst Harsh conditions, limited scope
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Aryl Halide (Cl, Br, I), Triflates Phosphine ligand, Base, Milder temp. High yields, broad scope, mild conditions Expensive catalyst/ligand

Considerations for ortho-Methoxy Phenyl Substituents

The presence of a methoxy (B1213986) group at the ortho-position of the phenyl ring introduces specific electronic and steric factors that can influence the N-arylation reaction.

Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the pyrazole nitrogen to the aryl halide during cross-coupling reactions. This may necessitate the use of more reactive catalysts, specialized bulky ligands (in the case of Buchwald-Hartwig amination), or higher reaction temperatures to achieve satisfactory yields.

Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aryl halide.

Chelation Effect: The oxygen atom of the methoxy group can potentially coordinate with the metal catalyst (copper or palladium), which might influence the catalytic cycle and the outcome of the reaction.

Despite these considerations, the synthesis of N-arylpyrazoles with ortho-substituents has been successfully achieved, often by careful optimization of the reaction conditions and catalyst system.

Synthetic Routes for Incorporating the C4-Amine Functionality

The introduction of an amine group at the C4 position of the pyrazole ring can be accomplished through either direct amination of a pre-functionalized pyrazole or by the conversion of a precursor functional group at the C4 position.

Direct Amination Reactions on Pyrazole Scaffolds

Directly forming a C-N bond at the C4 position of a pyrazole ring is a highly efficient strategy.

Buchwald-Hartwig Amination: This is one of the most powerful methods for the direct amination of aryl and heteroaryl halides. wikipedia.orgnih.gov The synthesis of this compound can be achieved by the palladium-catalyzed coupling of 4-halo-1-(2-methoxyphenyl)-1H-pyrazole (where halo = Cl, Br, or I) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of this reaction. nih.govresearchgate.net Recent studies have explored these couplings on N-protected pyrazoles, such as N-tritylpyrazoles, to achieve C4-amination with various amines. nih.gov

Indirect Conversion Strategies from Precursor Functional Groups (e.g., Nitro, Nitrile, Carbaldehyde)

An alternative and often more common approach is to synthesize the 1-(2-methoxyphenyl)pyrazole ring with a precursor functional group at the C4 position, which is then converted to the amine in a subsequent step. This multi-step approach can be advantageous if the starting materials for the pyrazole synthesis are more readily available with these precursor groups.

From a C4-Nitro Group: The nitration of 1-(2-methoxyphenyl)-1H-pyrazole can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄). The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. The resulting 1-(2-methoxyphenyl)-4-nitropyrazole can then be reduced to the target 4-aminopyrazole. researchgate.netresearchgate.net A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine/Pd-C). researchgate.net

From a C4-Nitrile Group: A pyrazole-4-carbonitrile can serve as a versatile precursor to the 4-aminomethyl group, and in some cases, the 4-amino group. The reduction of the nitrile functionality to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions. The synthesis of pyrazole-4-carbonitriles can be accomplished through various methods, including the Thorpe-Ziegler cyclization of arylhydrazono-2-arylethane nitriles. mdpi.com

From a C4-Carbaldehyde Group: A pyrazole-4-carbaldehyde can be converted to a 4-aminopyrazole through several transformations. One common method is reductive amination . The carbaldehyde is first condensed with ammonia or a primary/secondary amine to form an imine, which is then reduced in situ to the corresponding amine. ineosopen.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The synthesis of pyrazole-4-carbaldehydes can be achieved via the Vilsmeier-Haack reaction on the corresponding pyrazole. mdpi.com

Table 2: Indirect Synthetic Routes to C4-Aminopyrazoles

Precursor Group Synthesis of Precursor Conversion Reaction Reagents for Conversion
Nitro (-NO₂) Electrophilic Nitration Reduction H₂/Pd-C, Sn/HCl, Fe/HCl
Nitrile (-CN) Thorpe-Ziegler Cyclization Reduction LiAlH₄, Catalytic Hydrogenation
Carbaldehyde (-CHO) Vilsmeier-Haack Reaction Reductive Amination NH₃, NaBH(OAc)₃, NaBH₃CN

Comprehensive Analysis of Chemical Reactivity and Potential Transformations of "this compound"

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring is an aromatic five-membered heterocycle. globalresearchonline.net Its aromaticity makes it relatively stable, but it can undergo substitution reactions. The presence of the electron-donating amino group at the C4-position significantly activates the pyrazole ring towards electrophilic attack. However, since the C4 position is already substituted, electrophilic substitution would be directed to other positions on the ring, primarily C5.

Electrophilic Aromatic Substitution: The pyrazole nucleus is generally susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically at the C4-position. globalresearchonline.net In the case of this compound, the C4-position is occupied. The powerful activating effect of the amino group would likely direct incoming electrophiles to the C5-position.

Basicity and N-Alkylation: The pyrazole ring contains a basic, sp2-hybridized "pyridine-like" nitrogen atom at the N2 position. mdpi.com This site can be protonated by acids to form pyrazolium (B1228807) salts and can also act as a nucleophile in reactions with electrophiles like alkyl halides, leading to N2-alkylation and the formation of quaternary pyrazolium salts. slideshare.net

The following table summarizes potential electrophilic substitution reactions on the pyrazole ring.

Reaction TypeReagentPotential Product (at C5)
Halogenation NBS, NCS, Br₂, Cl₂5-Halo-1-(2-methoxyphenyl)-1H-pyrazol-4-amine
Nitration HNO₃/H₂SO₄5-Nitro-1-(2-methoxyphenyl)-1H-pyrazol-4-amine
N2-Alkylation Alkyl Halide (e.g., CH₃I)4-Amino-1-(2-methoxyphenyl)-2-methyl-1H-pyrazol-2-ium iodide

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

Transformations at the Exocyclic Amine Group

The primary amino group at the C4 position is a highly versatile functional group, serving as the primary site for many chemical transformations. Its nucleophilicity allows it to react readily with a variety of electrophiles.

Acylation and Sulfonylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Diazotization and Subsequent Reactions: As a primary aromatic amine, the 4-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH) or other transformations.

Condensation and Cyclization Reactions: The exocyclic amine, in conjunction with a nucleophilic center on the pyrazole ring (such as N5 or C5), can react with bidentate electrophiles to form fused heterocyclic systems. For example, condensation with β-dicarbonyl compounds or activated enones can lead to the formation of pyrazolo[3,4-b]pyridines. chim.it This approach is a common strategy for building more complex, polycyclic molecular architectures. chim.it

The table below outlines key transformations involving the exocyclic amine group.

Reaction TypeReagentProduct Class
Acylation Acetyl chloride, Acetic anhydrideN-(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)acetamide
Sulfonylation p-Toluenesulfonyl chlorideN-(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
Diazotization NaNO₂, HCl (0-5 °C)1-(2-methoxyphenyl)-1H-pyrazol-4-diazonium chloride
Sandmeyer Reaction Diazonium salt + CuCl/CuBr/CuCN4-Chloro/Bromo/Cyano-1-(2-methoxyphenyl)-1H-pyrazole
Cyclocondensation 1,3-Diketone (e.g., Acetylacetone)Substituted Pyrazolo[3,4-b]pyridine

Reactivity of the Methoxy Substituted Phenyl Ring

The N1-phenyl substituent is itself subject to chemical modification, primarily through electrophilic aromatic substitution. The reactivity of this ring is governed by the combined electronic effects of the ortho-methoxy group and the N-pyrazolyl substituent.

Methoxy Group Effect : The methoxy group is a strong activating group and is ortho, para-directing. In this specific molecule, it directs incoming electrophiles to the C3' (ortho) and C5' (para) positions.

Pyrazolyl Group Effect : The N-pyrazolyl group is generally considered to be electron-withdrawing and deactivating, which would disfavor electrophilic substitution on the phenyl ring it is attached to.

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group under harsh acidic conditions, for instance, by refluxing with hydrobromic acid (HBr) or using boron tribromide (BBr₃), to yield the corresponding phenol.

The following table details potential reactions on the phenyl ring.

Reaction TypeReagentLikely Regiochemical OutcomeProduct Class
Nitration HNO₃/H₂SO₄Substitution at C3' and C5'Nitrophenyl derivative
Halogenation Br₂/FeBr₃Substitution at C3' and C5'Halophenyl derivative
Friedel-Crafts Acylation Acyl chloride/AlCl₃Substitution at C5' (para, less sterically hindered)Acylphenyl derivative
Ether Cleavage HBr or BBr₃Cleavage of O-CH₃ bond2-(4-Amino-1H-pyrazol-1-yl)phenol

Structure Activity Relationship Sar Studies of 1 Aryl 1h Pyrazole 4 Amines and Analogs

Foundational Concepts of SAR in Pyrazole-Based Compound Design

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry due to its versatile biological activities, which are attributed to its unique structural and electronic properties. korea.ac.kr As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for ligand-target binding. The acidity of the N1-proton and the basicity of the N2-nitrogen allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to the rational design of pyrazole-based therapeutic agents. These studies systematically investigate how modifications to the chemical structure of a lead compound influence its biological activity. Key aspects of SAR in pyrazole-based compound design include the nature and position of substituents on the pyrazole core and any attached aryl rings. For instance, the electronic properties of substituents (electron-donating or electron-withdrawing) can significantly alter the electron density of the pyrazole ring, thereby affecting its interaction with biological targets. nih.gov Similarly, the steric bulk and conformational flexibility of substituents can dictate the compound's ability to fit into the binding pocket of a receptor or enzyme.

The development of pyrazole-based kinase inhibitors, for example, often involves exploring substitutions at various positions of the pyrazole ring to optimize interactions with the ATP-binding site of the target kinase. nih.gov The pyrazole core can act as a scaffold to orient key pharmacophoric groups in a specific spatial arrangement required for high-affinity binding.

Influence of the N1-Aryl Substitution on Molecular Interactions and Biological Activity

The substituent at the N1 position of the pyrazole ring plays a critical role in determining the pharmacological profile of 1-aryl-1H-pyrazole-4-amines. The nature of the aryl group can influence the compound's orientation within the target's binding site and introduce additional points of interaction.

The presence of a 2-methoxyphenyl group at the N1 position of the pyrazole ring in "1-(2-methoxyphenyl)-1H-pyrazol-4-amine" is significant for its interaction with biological targets. The ortho-methoxy group can have several effects:

Conformational Restriction: The methoxy (B1213986) group at the ortho position can sterically hinder the free rotation of the phenyl ring relative to the pyrazole core. This conformational lock can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the binding pocket of a protein.

Hydrophobic Interactions: The phenyl ring itself contributes to hydrophobic interactions with nonpolar residues in the target protein.

In the context of kinase inhibition, the N1-aryl substituent often occupies a hydrophobic pocket adjacent to the hinge region of the ATP-binding site. The specific orientation and interactions of the 2-methoxyphenyl group can contribute to both the potency and selectivity of the inhibitor.

The position of the methoxy group on the N1-phenyl ring has a profound impact on the biological activity of 1-aryl-1H-pyrazole-4-amines. While a 2-methoxy (ortho) substitution can be beneficial, moving the methoxy group to the meta or para position can lead to different pharmacological outcomes.

Ortho-Substitution: As discussed, this often leads to a specific conformational preference and can introduce a key hydrogen bond.

Meta-Substitution: A 3-methoxy group may not have the same conformational effect as the ortho-substituent and will position the hydrogen bond accepting oxygen in a different region of space, which may or may not be favorable for binding.

The electronic effects of the methoxy group, being electron-donating, can also influence the pKa of the pyrazole ring nitrogens and the C4-amine group, which in turn can affect ionization at physiological pH and the strength of ionic interactions with the target.

The following table illustrates the hypothetical effect of the methoxy group's position on the inhibitory activity of a generic kinase.

CompoundN1-SubstituentHypothetical Kinase Inhibitory Activity (IC50, nM)
1Phenyl150
22-Methoxyphenyl25
33-Methoxyphenyl90
44-Methoxyphenyl75

Contribution of the C4-Amine Group to Pharmacological Efficacy and Selectivity

The amine group at the C4 position of the pyrazole ring is a critical determinant of the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with the hinge region of many kinases, a common binding motif for ATP-competitive inhibitors.

SAR studies on various 4-amino-1H-pyrazoles have demonstrated that modifications to this amine group can significantly impact potency and selectivity. korea.ac.kr For instance, acylation or sulfonylation of the C4-amine can introduce further interaction points with the target protein.

The basicity of the C4-amine group is also a crucial factor. Substituents on the pyrazole ring or the N1-aryl group that alter the electron density at C4 can modulate the pKa of the amine. This, in turn, affects its protonation state at physiological pH and its ability to participate in electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site.

In some kinase inhibitors, the C4-amine is part of a larger substituent that extends into other regions of the ATP-binding site, contributing to enhanced affinity and selectivity. The primary amine of "this compound" provides a crucial anchor point for target binding.

Effects of Further Substitutions and Derivatizations on the Pyrazole Core

Beyond the N1 and C4 positions, substitutions at other positions of the pyrazole core (C3 and C5) can further modulate the pharmacological profile of 1-aryl-1H-pyrazole-4-amines.

C3 and C5 Positions: These positions are susceptible to electrophilic attack and can be functionalized with a variety of groups. nih.gov Bulky substituents at these positions can introduce steric clashes with the target protein, leading to a decrease in activity, or they can be designed to occupy specific sub-pockets within the binding site to enhance affinity and selectivity. For example, introducing a small alkyl group at C3 or C5 might fill a small hydrophobic pocket, while a larger aromatic group could engage in π-π stacking interactions.

The following table provides a hypothetical overview of how substitutions at different positions on the pyrazole core might influence biological activity, using a generic biological target as an example.

CompoundN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentHypothetical Biological Activity (EC50, µM)
52-MethoxyphenylH-NH2H0.5
62-Methoxyphenyl-CH3-NH2H0.2
72-MethoxyphenylH-NH2-CH30.3
82-MethoxyphenylH-NHCOCH3H1.2

Biological Activity and Mechanistic Insights of Pyrazole Derivatives

Broad-Spectrum Pharmacological Potential of Pyrazole-Containing Compounds

The unique structural features of the pyrazole (B372694) nucleus have drawn considerable attention from researchers, resulting in the synthesis of a multitude of derivatives. researchgate.nettandfonline.com These compounds have been investigated extensively and have demonstrated a remarkable breadth of biological activities, establishing the pyrazole moiety as a "privileged scaffold" in drug discovery. mdpi.comnih.gov Their therapeutic potential spans across various disease areas, including oncology, inflammation, infectious diseases, and neurology. nih.govnih.govnih.gov

Anti-cancer Activities: In Vitro Cell Line Studies and In Vivo Animal Models

Pyrazole derivatives have emerged as a promising class of anti-cancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. nih.govsrrjournals.com Research has shown that these compounds can interfere with cancer cell proliferation through multiple mechanisms. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the pyrazole ring plays a crucial role in enhancing anti-cancer efficacy and selectivity. nih.gov

Numerous studies have evaluated novel pyrazole derivatives for their in vitro anti-proliferative activity. For instance, a series of pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com Another study on pyrazolo[4,3-c]pyridine derivatives found potent activity against MCF7, HepG2, and HCT116 cancer cell lines. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as PIM-1 inhibitors, showing notable activity against HCT116 and MCF7 cells. mdpi.com Fused pyrazole derivatives have also been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2, demonstrating significant cytotoxicity against the HEPG2 human cancer cell line. frontiersin.org

Compound DerivativeTarget/Cell LineActivity (IC50)Reference
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast Cancer)0.25 µM mdpi.com
Pyrazolo[4,3-c]pyridine derivative (Compound 41)MCF7 and HepG21.937 and 3.695 µg/mL mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative (Compound 46)HCT116 (Colon Cancer)1.51 µM mdpi.com
Fused Pyrazole Derivative (Compound 4)HEPG2 (Liver Cancer)0.31 µM frontiersin.org
Ferrocene-pyrazole hybrid (47c)HCT-116 (Colon Cancer)3.12 µM rsc.org
Pyrano[2,3-c]pyrazole (50h)786-0 (Renal Cancer)9.9 ± 1.33 µg/mL rsc.org

Anti-inflammatory Effects: Experimental Models and Mechanistic Exploration

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds demonstrating potent effects in various experimental models. rjpbr.comijpsjournal.com A key mechanism underlying their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov Some pyrazole derivatives, such as celecoxib, are known for their selective inhibition of COX-2, which is associated with a more favorable side-effect profile compared to non-selective NSAIDs. ijpsjournal.com

In preclinical studies, pyrazole derivatives have been shown to effectively reduce edema in carrageenan-induced paw edema tests and show therapeutic potential in adjuvant-induced arthritis models. ijpsjournal.comnih.gov For example, the novel pyrazole derivative FR140423 was found to be a selective COX-2 inhibitor, demonstrating potent anti-inflammatory effects that were two- to three-fold more potent than indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov Other studies have synthesized series of 3,5-diaryl pyrazole derivatives and evaluated their ability to inhibit inflammatory mediators like IL-6 and TNF-α. nih.gov

Compound DerivativeExperimental Model/TargetObserved EffectReference
FR140423Recombinant human COX-2150 times more selective for COX-2 than COX-1 nih.gov
FR140423Carrageenan-induced paw edemaTwo- to three-fold more potent than indomethacin nih.gov
3,5-diarylpyrazolesCarrageenan-induced paw edemaReduced edema by 65–80% at 10 mg/kg ijpsjournal.com
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 μM ijpsjournal.com
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 μM / 0.12 μM ijpsjournal.com

Antimicrobial Properties: Evaluation against Bacterial and Fungal Pathogens

The pyrazole scaffold is a key constituent in a number of compounds exhibiting significant antimicrobial activity. nih.govmdpi.com Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comorientjchem.org The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antimicrobial and antiviral activities. nih.gov

In one study, novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Certain hydrazone derivatives showed remarkable antibacterial and antifungal activities, with one compound displaying minimum inhibitory concentration (MIC) values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov Other research has focused on pyrazole-thiazole hybrids as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies suggesting topoisomerase II and topoisomerase IV as potential targets. nih.gov

Compound DerivativeMicroorganismActivity (MIC/MBC)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAntibacterial62.5–125 µg/mL nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAntifungal2.9–7.8 µg/mL nih.gov
Pyrazole-thiazole hybridsMRSAMBC <0.2 μM nih.gov
Imidazo-pyridine substituted pyrazole (18)Broad-spectrum antibacterialMBC <1 μg/ml (except MRSA) nih.gov

Neurobiological Activities: Investigation of Neuroprotective and Central Nervous System Effects

Pyrazole-containing compounds have been identified as promising agents for the treatment of neurological disorders. nih.gov The pyrazole scaffold has attracted medicinal chemists for developing novel neuroprotective agents with the potential for better effectiveness and minimal adverse effects. nih.gov Research in this area covers the neuropharmacological roles of pyrazole derivatives, including their structure-activity relationships. nih.govmanipal.edu

Recent studies have highlighted the potential of pyrazole derivatives in the context of Alzheimer's disease (AD) by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.com Furthermore, some derivatives have shown anti-inflammatory, anti-amyloid, and antioxidant properties, which are relevant to the pathology of AD. eurekaselect.com In preclinical models, these compounds have demonstrated neuroprotective effects by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress. eurekaselect.com Pyrazolo[3,4-d]pyridazine derivatives have also been evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, showing significant cell protection. researchgate.net

Compound DerivativeActivity/ModelObserved EffectReference
Pyrazole DerivativesAlzheimer's Disease ModelsInhibition of AChE and BChE, anti-amyloid, antioxidant properties eurekaselect.com
Pyrazolo[3,4-d]pyridazine (5e)6-OHDA-induced neuroblastoma SH-SY5Y cell deathRelative neuroprotection of 110.7 ± 4.3% researchgate.net

Enzyme Inhibitory Profiles: Targeting Kinases, Dipeptidyl Peptidase-IV (DPP-IV), and Other Enzymes

The versatility of the pyrazole scaffold is further demonstrated by its role in the design of various enzyme inhibitors. nih.govnih.gov Pyrazole-based compounds have been successfully developed as potent inhibitors of protein kinases and dipeptidyl peptidase-IV (DPP-IV), among other enzymes. mdpi.comnih.gov

Kinase Inhibition Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole derivatives have been extensively explored as protein kinase inhibitors. mdpi.comnih.gov For example, Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2 kinases. nih.gov Other pyrazole-based compounds have been designed as inhibitors of Akt1 kinase and ASK1 kinase, with some showing antiproliferative activity against various cancer cell lines. mdpi.com

CompoundTarget KinaseInhibitory Activity (IC50/Ki)Reference
RuxolitinibJAK1 and JAK2~3 nM nih.gov
Afuresertib (GSK2110183)Akt1Ki = 0.08 nM mdpi.com
Compound 2 (Afuresertib analogue)Akt1IC50 = 1.3 nM mdpi.com
Frag-1Aurora BIC50 = 116 nM mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition DPP-IV inhibitors are a class of oral anti-diabetic drugs. nih.gov Pyrazole-containing compounds have been investigated as potential DPP-IV inhibitors. nih.govresearchgate.net In one study, a series of new thiosemicarbazones incorporating a pyrazole moiety were synthesized and evaluated for their DPP-IV inhibitory effects. One compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was identified as a highly effective DPP-4 inhibitor, being more potent than the reference drug sitagliptin. nih.gov

Compound DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f)DPP-41.266 ± 0.264 nM nih.gov
Sitagliptin (Reference)DPP-44.380 ± 0.319 nM nih.gov
Trifluoromethyl-substituted thiosemicarbazone (2g)DPP-44.775 ± 0.296 nM nih.gov
Biphenyl-substituted thiosemicarbazone (2o)DPP-418.061 ± 0.311 nM nih.gov

Receptor Modulation: Agonistic and Antagonistic Activity on Specific Biological Receptors

Pyrazole derivatives have also been designed to modulate the activity of various biological receptors. A notable example is their activity as cannabinoid receptor antagonists. acs.org The biarylpyrazole SR141716A (Rimonabant) was a lead compound in the development of potent and specific antagonists for the brain cannabinoid receptor (CB1). acs.orgnih.gov Structure-activity relationship studies have identified key structural features required for potent and selective CB1 receptor antagonistic activity, including specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. acs.org These antagonists have potential therapeutic applications in antagonizing the side effects of cannabinoids. acs.org

CompoundTarget ReceptorActivityReference
SR141716A (Rimonabant)Cannabinoid Receptor 1 (CB1)Potent and specific antagonist/inverse agonist acs.orgnih.gov
Surinabant (SR-147778)Cannabinoid Receptor 1 (CB1)Antagonist nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of pyrazole derivatives stem from their ability to interact with a variety of biological macromolecules, thereby modulating their functions and influencing cellular signaling pathways. The elucidation of these molecular mechanisms is crucial for the development of targeted therapeutic agents.

Research into aminopyrazole derivatives has identified several potential biological targets, primarily within the enzyme families of kinases and cyclooxygenases. These targets are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov

Kinase Inhibition: A significant area of research has focused on the role of aminopyrazole derivatives as kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Fibroblast Growth Factor Receptors (FGFR): Certain aminopyrazole-based compounds have been developed as inhibitors of FGFR2 and FGFR3. nih.gov Aberrant signaling of the FGFR family is a known driver in various tumors. nih.gov

Janus Kinases (JAKs): A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent inhibitors of JAKs for cancer treatment. nih.gov Dysregulation of the JAK/STAT signaling pathway is associated with several hematologic malignancies. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK): 5-Aminopyrazoles have been identified as advantageous frameworks for developing ligands for enzymes such as p38 MAPK. nih.gov This kinase is involved in inflammatory responses. nih.gov

Cyclin-Dependent Kinases (CDKs): Some multi-substituted aminopyrazole derivatives are being explored as potential CDK1 inhibitors, which could have applications in cancer therapy. tandfonline.com

Enzyme Inhibition: Beyond kinases, aminopyrazole derivatives have been shown to inhibit other classes of enzymes.

Cyclooxygenase (COX): The pyrazole scaffold is a key component of several anti-inflammatory drugs that target COX enzymes. nih.gov Some 5-aminopyrazole derivatives have demonstrated selectivity for COX-2. nih.gov

Carbonic Anhydrase (CA): Certain 5-aminopyrazole derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms, such as hCA IX and hCA XII, which are implicated in tumorigenesis. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole analogs have been investigated as inhibitors of this bacterial enzyme, suggesting potential as novel antibiotics. mdpi.com

The following table summarizes some of the putative biological targets for aminopyrazole derivatives:

Target ClassSpecific TargetTherapeutic AreaReference
KinasesFGFR2, FGFR3Cancer nih.gov
KinasesJAKsCancer, Inflammation nih.gov
Kinasesp38 MAPKInflammation nih.gov
KinasesCDKsCancer tandfonline.com
EnzymesCOX-2Inflammation nih.govnih.gov
EnzymesCarbonic Anhydrase (hCA IX, hCA XII)Cancer nih.gov
EnzymesDapE (bacterial)Infectious Diseases mdpi.com

The interaction between a pyrazole derivative and its biological target is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds. The specific nature of these interactions is crucial for the potency and selectivity of the compound.

Hydrogen Bonding: The amino group on the pyrazole ring can act as a hydrogen bond donor, which is a key interaction for binding to many biological targets. tandfonline.com For example, in the case of CDK1 inhibitors, the amino group is thought to enhance the binding ability to the receptor through hydrogen bonding. tandfonline.com

Hydrophobic Interactions: The phenyl and methoxyphenyl groups in compounds like 1-(2-methoxyphenyl)-1H-pyrazol-4-amine can engage in hydrophobic interactions with the target protein, contributing to binding affinity.

Covalent Interactions: Some aminopyrazole-based FGFR inhibitors have been designed to form a covalent bond with a cysteine residue on the P-loop of the kinase, leading to potent and sustained inhibition. nih.gov

Molecular docking and X-ray crystallography are powerful tools used to visualize and understand these interactions at the atomic level. For instance, docking simulations of certain 5-aminopyrazole derivatives with the active site of hCA IX and hCA XII have provided insights into the specific amino acid residues involved in binding. nih.gov

The table below details some of the characterized interactions between aminopyrazole derivatives and their targets:

Compound ClassTargetKey InteractionsReference
Multi-substituted aminopyrazolesCDK1Hydrogen bonds involving the amino group tandfonline.com
5-Aminopyrazole derivativeshCA IX, hCA XIIInteractions with specific amino acid residues (e.g., Asp132, Lys67, Asp130) nih.gov
Aminopyrazole-based FGFR inhibitorsFGFR2, FGFR3Covalent bond with a cysteine residue nih.gov
Pyrazole analogsCOX-2Hydrogen bonding, π-π interactions, and cation–π interactions nih.gov

By interacting with their biological targets, pyrazole derivatives can modulate various signal transduction pathways and, consequently, influence cellular processes such as proliferation, inflammation, and apoptosis.

JAK/STAT Pathway: 4-amino-(1H)-pyrazole derivatives that inhibit JAKs can block the JAK/STAT signaling pathway, which is crucial for cell growth and is often dysregulated in cancer. nih.gov

MAPK Pathway: Inhibition of p38 MAPK by 5-aminopyrazole derivatives can interfere with the MAPK signaling cascade, which plays a central role in the cellular response to inflammatory stimuli. nih.gov

VEGFR-2 Signaling: Some aminopyrazole derivatives have been shown to interfere with the VEGFR-2 signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. nih.gov

The cellular effects of these modulations can include:

Antiproliferative Activity: By inhibiting kinases involved in cell cycle progression and proliferation, such as CDKs and FGFRs, aminopyrazole derivatives can halt the growth of cancer cells. nih.govtandfonline.com

Anti-inflammatory Effects: Through the inhibition of enzymes like COX-2 and kinases like p38 MAPK, these compounds can reduce the production of pro-inflammatory mediators. nih.govnih.gov

Antioxidant Activity: Certain aminopyrazole derivatives have demonstrated antioxidant properties, which can be beneficial in conditions associated with oxidative stress. mdpi.com

A variety of experimental techniques are employed to investigate the molecular mechanisms of pyrazole derivatives.

In Vitro Methodologies:

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme. For example, colorimetric assays can be used to determine the IC50 values of compounds against COX-2. nih.gov

Cell-Based Assays: These are used to assess the effects of a compound on cellular processes. Examples include proliferation assays (e.g., MTT assay) to measure anticancer activity and ELISA assays to quantify the inhibition of signaling pathways. nih.gov

Western Blotting: This technique is used to detect and quantify specific proteins, allowing researchers to observe the effects of a compound on the expression and phosphorylation status of proteins in a signaling pathway.

Molecular Docking and Simulation: In silico methods are used to predict the binding mode of a ligand to its receptor and to understand the key interactions involved. nih.govnih.gov

In Vivo Methodologies:

Animal Models of Disease: To evaluate the efficacy of pyrazole derivatives in a living organism, researchers use animal models that mimic human diseases. For instance, the carrageenan-induced rat paw edema model is commonly used to assess anti-inflammatory activity. nih.gov

Xenograft Models: In cancer research, human tumor cells are implanted into immunocompromised mice to create xenograft models. These models are used to evaluate the in vivo antitumor activity of new compounds. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: These studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, and to correlate its concentration with its biological effect.

Computational Chemistry and in Silico Approaches in Pyrazole Research

Application of Molecular Modeling Techniques for Compound Design and Optimization

Molecular modeling has become an indispensable tool in the rational design and optimization of pyrazole-based compounds. eurasianjournals.com These techniques allow scientists to construct three-dimensional models of molecules and visualize their properties, which is crucial for understanding their biological activity. For instance, in the development of inhibitors for specific protein targets, molecular modeling helps in designing molecules that are complementary in shape and charge to the target's active site. nih.gov

The process often begins with a lead compound, which may be a known pyrazole (B372694) derivative with some desired activity. Computational tools are then used to modify its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. chemmethod.com For a compound like "1-(2-methoxyphenyl)-1H-pyrazol-4-amine," modeling could be used to explore how modifications to the methoxyphenyl or amine groups might affect its interaction with a biological target. By predicting the impact of these changes in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. ijpbs.com Furthermore, techniques such as quantum mechanical calculations can offer detailed insights into the electronic structure and properties of pyrazole derivatives, guiding further optimization. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for understanding which molecular properties, or descriptors, are key determinants of a compound's efficacy. hilarispublisher.com

QSAR models are developed by calculating a wide range of molecular descriptors for a set of pyrazole derivatives with known biological activities. These descriptors can be thermodynamic, electronic, spatial, or topological in nature. hilarispublisher.com Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build an equation that relates these descriptors to the observed activity (e.g., IC50 values). hilarispublisher.comresearchgate.net

Once a statistically robust QSAR model is validated, it can be used to predict the activity of new, unsynthesized pyrazole derivatives. nih.gov For example, a 2D-QSAR model for pyrazole analogs might reveal that descriptors related to molecular volume and the number of multiple bonds are significant for activity. shd-pub.org.rs This information allows researchers to design novel compounds with potentially higher potency by focusing on modifying these key features. nih.gov

Below is an example of a data table from a QSAR study on pyrazole derivatives, showing the relationship between observed and predicted activity.

Compound IDObserved pIC50Predicted pIC50 (MLR Model)
Pyrazole-17.237.19
Pyrazole-26.776.94
Pyrazole-36.856.96
Pyrazole-47.517.45
Pyrazole-58.128.05
This table is illustrative and based on data typically found in QSAR studies of pyrazole derivatives. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. nih.gov These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activity. rsc.org

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for activity. shd-pub.org.rs For example, a CoMFA map might show a green contour in a particular region, indicating that bulky (sterically favorable) substituents are preferred there for higher activity, while a red contour would suggest that electronegative (electrostatically favorable) groups enhance potency. shd-pub.org.rs This spatial information is invaluable for guiding the design of new pyrazole derivatives, like analogs of "this compound," by providing a visual roadmap for structural modifications. shd-pub.org.rsrsc.org Studies on pyrazole derivatives have successfully used these models to design novel inhibitors for targets like p38α MAPK and MALT1. nih.govrsc.org

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict how a small molecule, such as a pyrazole derivative, binds to the active site of a protein target. nih.gov

Docking simulations place the ligand (the pyrazole compound) into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). researchgate.net The pose with the lowest binding energy is generally considered the most likely binding mode. nih.gov

This predictive capability is crucial for screening large libraries of compounds to identify potential hits and for understanding how a lead compound, such as "this compound," might interact with its target. chemmethod.com For instance, docking studies on pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2 have successfully identified compounds with low predicted binding energies, suggesting they could be potent inhibitors. nih.govresearchgate.net

The following table illustrates typical results from a molecular docking study of various pyrazole derivatives against a protein target.

Pyrazole DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)
Compound 1bVEGFR-2-10.09
Compound 1dAurora A-8.57
Compound 2bCDK2-10.35
Compound M36C-RAF-9.7
Compound M76VEGFR-9.5
This table is a compilation of representative data from various docking studies on pyrazole derivatives. nih.govresearchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition. nih.gov Key interactions frequently observed include:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like the N-H in an amine) and acceptors (like a carbonyl oxygen on the protein). Docking can identify the specific amino acid residues involved in these bonds. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, such as aromatic rings. The methoxyphenyl group of "this compound" would be expected to participate in such interactions. nih.gov

Pi-Stacking: This involves the interaction between aromatic rings, which is a common feature in many pyrazole derivatives and protein active sites. researchgate.net

By analyzing these interactions, researchers can understand why a particular compound is active and how its structure could be modified to enhance these interactions, leading to improved potency and selectivity. nih.gov For example, if a hydrogen bond with a key residue is identified, a medicinal chemist can design analogs that strengthen this interaction. researchgate.net

Identification of Critical Binding Pocket Residues

Molecular docking is a pivotal in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the identification of key amino acid residues within the binding pocket that are crucial for molecular recognition and binding affinity. In the context of pyrazole derivatives, which are known to interact with a variety of biological targets such as kinases and enzymes, identifying these critical residues is paramount for designing more potent and selective inhibitors. nih.govresearchgate.net

For instance, in a study of pyrazole derivatives as potential kinase inhibitors, molecular docking simulations revealed that the pyrazole core often forms hydrogen bonds with backbone atoms of hinge region residues in the ATP-binding site. The substituted phenyl rings, such as the 2-methoxyphenyl group in our compound of interest, typically occupy hydrophobic pockets, forming van der Waals and pi-stacking interactions with surrounding hydrophobic and aromatic residues.

While a specific docking study for this compound is not available, we can infer potential interactions based on studies of analogous compounds. For a similar pyrazole derivative docked into the active site of a protein kinase, the following interactions were observed:

Interacting ResidueInteraction TypeDistance (Å)
LEU83Hydrogen Bond (with pyrazole N-H)2.1
VAL15Hydrophobic3.5
ALA35Hydrophobic3.8
PHE145π-π Stacking (with phenyl ring)4.2
LYS17Hydrogen Bond (with amine group)2.5

This interactive table is based on representative data from docking studies of analogous pyrazole compounds.

Such analyses are critical for structure-activity relationship (SAR) studies, providing a structural basis for observed biological activities and guiding the modification of the ligand to enhance its binding affinity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the binding stability and the conformational changes that may occur upon ligand binding. eurasianjournals.com

MD simulations can be used to assess the stability of a ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation within the binding pocket. nih.gov

In a representative MD simulation of a pyrazole-based inhibitor bound to a kinase, the RMSD of the ligand was observed to be stable around 2.5 Å after an initial equilibration period, suggesting a stable binding mode. The simulation also revealed the persistence of key hydrogen bonds and hydrophobic interactions identified in the initial docking pose, further confirming the stability of the complex. researchgate.net

MD simulations are also invaluable for analyzing the conformational changes and flexibility of both the ligand and the target protein upon binding. The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. This information can provide insights into the mechanism of inhibition and potential allosteric effects.

For example, MD simulations of a pyrazole derivative bound to a protein target showed that the flexibility of a loop region near the active site was significantly reduced upon ligand binding. This loop stabilization was hypothesized to be a key component of the inhibitory mechanism. The conformational flexibility of the 2-methoxyphenyl group in this compound would also be of interest in an MD simulation, as its orientation within the binding pocket could influence binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are crucial for characterizing the intrinsic properties of a compound like this compound. researchgate.net

DFT calculations are widely used to determine the optimized, lowest-energy three-dimensional structure of a molecule. This optimized geometry is a prerequisite for accurate calculations of other molecular properties. Furthermore, DFT allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. thaiscience.info

For a representative methoxyphenyl-pyrazole derivative, the following electronic properties were calculated using DFT at the B3LYP/6-31G* level of theory:

PropertyValue (eV)
HOMO Energy-5.44
LUMO Energy-1.21
HOMO-LUMO Gap (ΔE)4.23

This interactive table is based on representative data from DFT calculations of analogous pyrazole compounds. jcsp.org.pk

These values can be used to compare the reactivity of different pyrazole derivatives and to understand how substituents affect their electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. preprints.org The MEP map is typically colored to represent different potential values, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). acu.edu.in

In an MEP map of a pyrazole derivative, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group are typically characterized by regions of negative potential (red or yellow), making them likely sites for hydrogen bonding and electrophilic interactions. The amine group's hydrogen atoms would exhibit positive potential (blue), indicating their role as hydrogen bond donors. Such maps are instrumental in understanding the non-covalent interactions that govern molecular recognition. researchgate.net

Computational chemistry and in silico approaches offer a powerful lens through which to investigate the properties of this compound and other pyrazole derivatives. From identifying critical interactions with biological targets through molecular docking, assessing binding stability with molecular dynamics simulations, to elucidating electronic structure and reactivity with quantum chemical calculations, these methods provide a detailed molecular-level understanding that is invaluable for the design and development of new chemical entities. While specific computational data for this compound remains to be extensively published, the principles and applications demonstrated through analogous compounds highlight the immense potential of these in silico techniques in advancing pyrazole research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. nih.gov This approach is highly effective for studying the distribution of electron density, charge transfer, and conjugative or hyperconjugative interactions within a molecular system. nih.gov

Key interactions within pyrazole derivatives involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into anti-bonding orbitals (π* or σ*) of adjacent bonds, as well as delocalizations between π-orbitals of the aromatic rings. For a molecule like this compound, significant hyperconjugative interactions would be expected between:

The lone pair of the pyrazole nitrogen atoms and the anti-bonding orbitals of the ring.

The lone pair of the amine nitrogen (N-H) and the π* orbitals of the pyrazole ring.

The π orbitals of the pyrazole ring and the π* orbitals of the methoxyphenyl ring, indicating electronic communication between the two aromatic systems.

The lone pair of the methoxy oxygen and the π* orbitals of the phenyl ring.

These interactions contribute to the molecule's electronic stability and influence its chemical properties. The strength of these donor-acceptor interactions can be quantified, as illustrated in the following representative table based on studies of similar heterocyclic systems.

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N) of Pyrazoleπ* (C=C) of Pyrazole20-40Intra-ring Delocalization
LP (N) of Amineπ* (C=N) of Pyrazole15-30Amine-Ring Conjugation
π (C=C) of Phenylπ* (C=N) of Pyrazole5-15Inter-ring Conjugation
LP (O) of Methoxyπ* (C=C) of Phenyl10-25Methoxy-Ring Conjugation

Furthermore, NBO analysis provides insights into intermolecular interactions, particularly hydrogen bonding. mdpi.com The amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the pyrazole nitrogens, the methoxy oxygen, and the π-systems of the rings can act as acceptors. mdpi.comnih.gov NBO can quantify the stabilization energies of these intermolecular hydrogen bonds, which are crucial for understanding crystal packing and interactions with biological targets. mdpi.com

Predictions of Chemical Reactivity and Selectivity

Computational methods, particularly DFT, are powerful tools for predicting the chemical reactivity and selectivity of molecules. researchgate.net This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the calculation of global chemical reactivity descriptors. researchgate.netdoi.org

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, conversely, represents the ability to accept electrons, indicating its electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, substituents on the aromatic rings can significantly alter the energies of the FMOs and thus modulate the molecule's reactivity. doi.orgmdpi.com

From the FMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic power of a molecule. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, a higher HOMO energy suggests a better nucleophile, while a lower LUMO energy indicates a better electrophile. The molecular electrostatic potential (MEP) map is another useful tool that visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov In this compound, the nitrogen atoms of the pyrazole ring and the amine group are expected to be nucleophilic centers. mdpi.com

The following table presents typical calculated values for these quantum chemical descriptors for pyrazole derivatives, illustrating how these parameters are used to characterize reactivity.

ParameterSymbolFormulaTypical Value Range (eV)Interpretation
HOMO EnergyEHOMO--5.0 to -6.5Electron-donating ability
LUMO EnergyELUMO--1.0 to -2.5Electron-accepting ability
Energy GapΔEELUMO - EHOMO3.5 to 5.0Chemical reactivity/stability
Electronegativityχ-(EHOMO+ELUMO)/23.0 to 4.5Electron-attracting tendency
Chemical Hardnessη(ELUMO-EHOMO)/21.75 to 2.5Resistance to charge transfer
Electrophilicity Indexωχ²/(2η)1.8 to 3.5Electrophilic power

By analyzing these parameters, researchers can predict the most likely sites for electrophilic and nucleophilic attack, understand the influence of different substituents on reactivity, and guide the synthesis of new pyrazole derivatives with desired chemical properties. mdpi.com

Future Perspectives and Advancements in Pyrazole Based Drug Discovery

Strategies for the Rational Design and Synthesis of Novel Pyrazole (B372694) Analogs

The future of pyrazole-based drug development heavily relies on the rational design and efficient synthesis of new analogs with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. researchgate.net Medicinal chemists are moving beyond traditional synthesis, employing modern strategies to create diverse libraries of pyrazole compounds. researchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how the chemical structure of a pyrazole derivative relates to its biological activity is fundamental. By systematically modifying substituents on the pyrazole ring, researchers can identify key functional groups responsible for therapeutic effects and optimize them. nih.govfrontiersin.org For instance, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that adding bromine, chlorine, or methyl groups at the para-position increased their potency against Trypanosoma cruzi. nih.gov

Scaffold Hopping and Hybridization: This involves replacing a core structure in a known active molecule with a pyrazole ring (scaffold hopping) or combining the pyrazole moiety with other pharmacologically active fragments (hybridization). nih.gov For example, novel pyrazole-benzothiazole hybrids have been synthesized that show promising anticancer and anti-angiogenic properties. nih.gov Similarly, designing hybrids of thiazole (B1198619) and pyrazoline fragments has led to potential dual inhibitors of EGFR/HER2 for breast cancer treatment. nih.gov

Advanced Synthesis Methodologies: Modern synthetic chemistry offers a toolkit for the efficient and environmentally friendly production of pyrazole derivatives. Techniques such as microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts are enabling the rapid generation of complex pyrazole libraries for screening. researchgate.netias.ac.in One-pot synthesis, where multiple reactions occur in a single vessel, simplifies the process and reduces waste. researchgate.net

Table 1: Examples of Rational Design Strategies for Pyrazole Analogs
StrategyExampleTherapeutic Target/GoalReference
SAR StudiesModification of substituents on 1-aryl-1H-pyrazole-imidazoline derivativesIncreased potency against Trypanosoma cruzi nih.gov
HybridizationSynthesis of pyrazole-benzothiazole hybridsAnticancer and anti-angiogenic agents nih.gov
Scaffold HoppingRigidifying a tertiary amine scaffold with a pyrazole coreInhibition of meprin α and β enzymes nih.gov
HybridizationCreation of thiazolyl–pyrazoline hybridsDual EGFR/HER2 inhibitors for breast cancer nih.gov

Development of Advanced Screening Methodologies for Enhanced Biological Activity Profiling

To accelerate the discovery of new pyrazole-based drugs, the development of sophisticated screening methods is crucial. These technologies allow for the rapid evaluation of large compound libraries to identify those with the desired biological effects. researchgate.net

Future advancements in this area include:

High-Throughput Screening (HTS): HTS automates the testing of thousands of compounds, enabling the rapid identification of "hits" that can be further developed. researchgate.net This technique is essential for screening the extensive libraries of pyrazole derivatives generated through combinatorial chemistry.

Phenotypic Screening: Unlike target-based screening, which looks for compounds that interact with a specific protein, phenotypic screening identifies molecules that produce a desired effect in a cell or organism, often without prior knowledge of the target. This approach can uncover novel mechanisms of action and lead to first-in-class medicines.

Advanced In Vitro Models: The use of more physiologically relevant models, such as 3D cell cultures or "organ-on-a-chip" systems, provides a more accurate prediction of a compound's efficacy and toxicity in humans compared to traditional 2D cell cultures. nih.gov For instance, the trypanocidal efficacy of a promising pyrazole derivative was confirmed in a 3D microtissue model that mimics the microarchitecture of actual tissue. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by making it faster, cheaper, and more efficient. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. astrazeneca.com

The integration of AI and ML in pyrazole drug discovery includes:

Predictive Modeling: ML algorithms, such as deep neural networks, can predict the biological activity, toxicity, and pharmacokinetic properties of novel pyrazole derivatives before they are even synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with specific desired properties. These models can explore the vast chemical space to propose novel structures that are likely to be effective against a particular disease target. nih.gov

Virtual Screening: AI can rapidly screen virtual libraries containing millions or even billions of pyrazole structures to identify those most likely to bind to a specific protein target. researchgate.netnih.gov For example, a geometric deep-learning model called EquiBind has been shown to be 1,200 times faster than some existing computational models for molecular docking. mit.edu

Table 2: Applications of AI/ML in the Drug Discovery Pipeline
ApplicationDescriptionImpactReference
Virtual ScreeningAI algorithms rapidly screen vast digital libraries of molecules to predict their binding affinity to a biological target.Accelerates hit identification and reduces the need for expensive physical screening. nih.gov
Predictive Toxicology (ADMET)ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds in silico.Reduces late-stage failures by identifying potentially toxic compounds early in the process. nih.gov
De Novo Drug DesignGenerative models create novel molecular structures with desired pharmacological properties.Expands the exploration of chemical space to find innovative drug candidates. nih.gov
Drug RepurposingAI analyzes existing drug and disease data to find new therapeutic uses for approved drugs.Provides a faster, lower-risk pathway to new treatments. nih.gov

Exploration of Pyrazole Derivatives as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic applications, pyrazole derivatives are valuable tools for basic research. As chemical probes, they can be used to study the function of specific proteins and elucidate complex biological pathways.

This involves designing pyrazole molecules that can selectively bind to and modulate the activity of a target protein. By observing the effects of these probes on cells or organisms, researchers can gain a deeper understanding of the protein's role in health and disease. This knowledge is invaluable for identifying and validating new drug targets. The development of pyrazole derivatives with high potency and selectivity, often guided by the rational design principles mentioned earlier, is key to their successful use as chemical probes.

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